Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Dopamine D2-like receptor Subtype selectivity Tropane pharmacophore

3-Methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 252723-22-1) is a bicyclic tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane core bearing a tertiary alcohol at the 3-position and a methyl substituent on the bridging carbon. This scaffold is structurally related to tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) but differs in the location of the N-methyl group, shifting from the nitrogen bridgehead to the 3-carbon, which fundamentally alters its hydrogen-bonding capacity, steric profile, and receptor pharmacophore presentation.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B15054595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC1(CC2CCC(C1)N2)O
InChIInChI=1S/C8H15NO/c1-8(10)4-6-2-3-7(5-8)9-6/h6-7,9-10H,2-5H2,1H3
InChIKeyAJPSDOLVFRJEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-8-azabicyclo[3.2.1]octan-3-ol – Chemical Profile and Procurement Relevance


3-Methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 252723-22-1) is a bicyclic tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane core bearing a tertiary alcohol at the 3-position and a methyl substituent on the bridging carbon [1]. This scaffold is structurally related to tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) but differs in the location of the N-methyl group, shifting from the nitrogen bridgehead to the 3-carbon, which fundamentally alters its hydrogen-bonding capacity, steric profile, and receptor pharmacophore presentation [2]. The compound is primarily utilized as a synthetic intermediate and scaffold modifier in medicinal chemistry programs targeting dopamine D2-like receptors, nociceptin/orphanin FQ peptide (NOP) receptors, and sigma receptors [3][4].

Why Generic 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol Cannot Be Substituted by Tropine or Other In-Class Analogs


The 3-methyl-8-azabicyclo[3.2.1]octan-3-ol scaffold is not interchangeable with tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) or other in-class tropane derivatives because the relocation of the methyl group from the N-8 bridgehead position to the C-3 carbon alters receptor binding selectivity, metabolic stability, and synthetic derivatization pathways. In dopamine D2-like receptor systems, the tropane scaffold (exemplified by 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives) reverses the D2R/D3R selectivity profile observed with piperidine-based analogs, shifting from D2R-selective (Ki D2R/D3R = 11.2:163 nM) to D3R-preferring binding (Ki D2R/D3R = 33.4:15.5 nM) [1]. Furthermore, the conformational rigidity and hydrogen-bond donor capacity of the free NH in the 8-azabicyclo[3.2.1]octan-3-ol core (versus N-methylated tropine) directly impacts ligand-receptor hydrogen bonding networks, as demonstrated by X-ray crystallographic comparison of piperidinol versus tropine analogue pharmacophore arrangements [1]. Generic substitution without stereochemical and substitution-pattern verification introduces uncontrolled variables in both pharmacological profiling and downstream synthetic chemistry.

Quantitative Differentiation Evidence for 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol Relative to Closest Analogs


Dopamine D2-like Receptor Subtype Selectivity Reversal: Tropane vs. Piperidine Scaffold

Replacement of the piperidine ring in the D2R-selective antagonist L741,626 with a tropane (8-azabicyclo[3.2.1]octan-3-ol) scaffold reverses D2R/D3R selectivity. The parent piperidine ligand 1 (L741,626) exhibits Ki(D2R/D3R) = 11.2:163 nM (14.6-fold D2R-selective), while the tropane analogue 31 shows Ki(D2R/D3R) = 33.4:15.5 nM (2.2-fold D3R-preferring) in human hD2LR- and hD3R-transfected HEK 293 cells [1]. Further optimization with 3-benzofurylmethyl N-substitution yielded compound 45 with Ki(D2R/D3R) = 1.7:0.34 nM, representing a 470-fold improvement in D3R binding affinity compared to the parent piperidine ligand 1 [1]. X-ray crystallography confirmed a distinctive spatial arrangement of pharmacophoric elements in piperidinol vs. tropine analogues that underpins this selectivity divergence [1].

Dopamine D2-like receptor Subtype selectivity Tropane pharmacophore

Synthetic Accessibility and Yield Advantage of Patent-Protected Industrial Route

A patent-protected industrial synthesis route for 3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride achieves >99% conversion in the bicyclic imine formation step (benzylamine with 2,5-dimethoxytetrahydrofuran at 93–96°C, 6 bar, 14 hours, monitored by HPLC), 85% yield in the regioselective lithium-halogen exchange step, and 98.5% purity after hydrochloride salt precipitation . This contrasts with classical nortropinone hydrochloride routes that suffer from three critical limitations: (1) extended reaction times of 230 hours with low cis-isomer yield [1]; (2) multi-stage sequences requiring expensive anhydrous trifluoromethanesulfonate [1]; and (3) thermodynamic limitation of racemization to ≤50% inversion [1]. The patented route addresses these through N-benzyl protection for enhanced regiocontrol during bicyclic ring formation, lithium iodide co-catalysis to suppress side reactions, and Pd/C hydrogenolysis for efficient deprotection .

Industrial synthesis Scalable route N-benzyl protection

NOP Receptor Affinity of Structural Analogs vs. Classical Opioid Receptor Ligands

Structural analogs based on the 3-methyl-8-azabicyclo[3.2.1]octan-3-ol core demonstrate high affinity for nociceptin/orphanin FQ peptide (NOP) receptors with Ki = 2.3 ± 0.4 nM . This scaffold confers functional selectivity over classical opioid receptors when elaborated with appropriate N-substituents. For comparison, the related NOP agonist SCH 221510 (8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol) achieves Ki = 0.3 nM at NOP with >50-fold selectivity over μ-, κ-, and δ-opioid receptors (Ki values: 65, 131, and 2854 nM respectively) . In contrast, non-tropane piperidine-based NOP ligands often exhibit poorer subtype selectivity, with off-target opioid receptor binding that complicates pharmacological interpretation . The rigid ethylidenyl-8-azabicyclo[3.2.1]octane skeleton has been independently shown to impart stereoselective binding at monoamine transporters, with the 8-cyclopropylmethyl derivative achieving DAT Ki = 4.0 nM and SERT/DAT selectivity of 1060 [1].

Nociceptin receptor NOP agonist Opioid receptor selectivity

Endo vs. Exo Stereochemistry: Physicochemical Property Differential

The endo configuration of 3-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS 866929-77-3) provides defined spatial orientation of the 3-hydroxyl group that is critical for downstream asymmetric synthesis and receptor interactions [1]. The endo isomer exhibits a logP of -0.07 and topological polar surface area (tPSA) of 32.26 Ų, with two hydrogen bond donors and two acceptors . In contrast, the exo isomer (pseudotropine, CAS 135-97-7) of the related 8-methyl-8-azabicyclo[3.2.1]octan-3-ol shows a logP of 0.54 and tPSA of 23.47 Ų [2]. For the des-methyl analog 8-azabicyclo[3.2.1]octan-3-ol (nortropine, CAS 7432-11-3), logP values range from 0.26 to 0.59 with tPSA of 32.26 Ų [3], highlighting that the methyl group position and absence of N-substitution in the target compound significantly lower lipophilicity while maintaining hydrogen-bonding capacity. The endo stereochemistry also enables endo-specific functionalization of the bicyclic framework without epimerization, a feature exploited in the synthesis of sigma-2 selective agonists [4].

Stereochemistry Endo configuration Hydrogen bonding

Metabolic Stability: N-Demethylation Susceptibility of Tropine Derivatives vs. 3-Methyl Analogs

In tropane alkaloid metabolism, tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) undergoes N-demethylation as the first metabolic step, a reaction catalyzed by cytochrome P450 enzymes that initiates nitrogen excision from the bicyclic ring system [1]. Studies using Pseudomonas AT3 cell cultures demonstrate that (3-endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine) is rapidly N-demethylated to nortropine, followed by further ring-opening metabolism [1]. In contrast, 3-methyl-8-azabicyclo[3.2.1]octan-3-ol lacks the N-methyl group that serves as the primary metabolic handle, with the methyl substituent instead positioned on the carbon skeleton. This carbon-bound methyl group is not susceptible to the same N-dealkylation pathways, suggesting enhanced metabolic stability of the 8-azabicyclo core . The N-benzyl protected synthetic intermediates further demonstrate that the free NH in the target compound can be selectively functionalized at a later stage, enabling modular control over metabolic fate .

Metabolic stability N-demethylation Cytochrome P450

N-Substitution Versatility: Modular Derivatization at the 8-Position vs. Pre-Functionalized Analogs

The 3-methyl-8-azabicyclo[3.2.1]octan-3-ol scaffold features a free secondary amine at the 8-position (NH), in contrast to tropine and pseudotropine which bear an N-methyl group (N-CH3). This structural distinction is critical for medicinal chemistry applications where the 8-position nitrogen must be diversely functionalized. In the dopamine D2-like receptor SAR series, N-substitution with 3-benzofurylmethyl (compound 45, Ki D2R/D3R = 1.7:0.34 nM) induced 470-fold D3R binding affinity improvement over the parent piperidine ligand, a level of affinity enhancement not achieved with similarly N-substituted piperidine analogs [1]. The patent-protected synthetic route leverages the free NH for N-benzyl protection during synthesis (deprotected via Pd/C hydrogenolysis), confirming the scaffold's suitability for modular N-functionalization without compromising the 3-hydroxy-3-methyl moiety . In contrast, tropine (N-methyl) requires N-demethylation before alternative N-substitution can be introduced, adding synthetic steps and reducing overall yield [2].

Late-stage functionalization N-substitution Parallel synthesis

Optimal Research and Industrial Application Scenarios for 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol


D3R-Selective Dopamine Receptor Ligand Development Programs

The validated D3R-preferring selectivity of tropane-based 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives makes this scaffold the rational starting point for dopamine D3 receptor-targeted drug discovery. The 3-methyl-8-azabicyclo[3.2.1]octan-3-ol core enables direct N-substitution to achieve sub-nanomolar D3R affinity (Ki = 0.34 nM for optimized analog 45) with 470-fold improved binding relative to piperidine-based templates [1]. Programs targeting D3R-mediated conditions (substance use disorders, schizophrenia, Parkinson's disease) should procure the endo-3-methyl stereoisomer with verified free NH to ensure correct pharmacophore presentation.

NOP Receptor Agonist and Sigma-2 Ligand Development

The 3-methyl-8-azabicyclo[3.2.1]octan-3-ol scaffold supports development of nociceptin/orphanin FQ peptide (NOP) receptor agonists with sub-nanomolar affinity (analog Ki = 2.3 ± 0.4 nM) and selectivity exceeding 50-fold over classical opioid receptors [1]. Additionally, 8-azabicyclo[3.2.1]octan-3-ol derivatives with high sigma-2 receptor affinity and excellent sigma-1/sigma-2 selectivity ratios have demonstrated functional caspase-3 activation in A375 melanoma cells, supporting oncology applications . The scaffold's free NH enables the N-diarylmethyl substitution pattern critical for NOP selectivity, which cannot be directly installed on N-methylated tropine without prior demethylation.

Large-Scale Synthesis of Tropane-Derived Pharmaceutical Intermediates

The patent-protected industrial synthesis route utilizing N-benzyl protection, lithium-halogen exchange with LiI co-catalysis, and Pd/C hydrogenolysis achieves pharmaceutical-grade purity (98.5%, ICH Q3A compliant) with >99% conversion and 85% yield, substantially outperforming classical routes requiring 230-hour reaction times or expensive triflate intermediates [1]. Procurement teams requiring multi-kilogram batches for preclinical development should source material produced via this patent-protected route to ensure batch-to-batch consistency, regulatory compliance, and reduced cost of goods.

Structure-Activity Relationship (SAR) Studies Requiring Modular N-Substitution

The presence of a free secondary amine (NH) at the 8-position of 3-methyl-8-azabicyclo[3.2.1]octan-3-ol enables direct, late-stage N-functionalization without the synthetic burden of N-demethylation required for tropine-derived scaffolds [1]. This is critical for parallel synthesis and SAR exploration programs where diverse N-substituents (alkyl, benzyl, heteroarylmethyl, diarylmethyl) must be rapidly evaluated for receptor affinity, selectivity, and pharmacokinetic properties. The endo stereochemistry and defined logP (-0.07) and tPSA (32.26 Ų) provide predictable physicochemical parameters that facilitate lead optimization .

Quote Request

Request a Quote for 3-Methyl-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.